N-Allylpiperidine serves as a valuable building block in organic synthesis due to its reactive amine group and the presence of the allyl moiety. Researchers utilize it in the synthesis of various complex molecules, including:
Research explores the potential therapeutic applications of N-Allylpiperidine itself or its derivatives. Studies suggest its possible involvement in:
N-Allylpiperidine serves as a valuable tool in chemical biology research due to its ability to interact with specific biological targets. Researchers use it to:
1-Allylpiperidine is a chemical compound characterized by a piperidine ring with an allyl group attached to one of its nitrogen atoms. This compound has the molecular formula C₇H₁₃N and a molecular weight of approximately 111.19 g/mol. The structure consists of a six-membered piperidine ring, which is saturated, and the allyl group (C₃H₅) introduces a double bond, contributing to its reactivity and versatility in
N-Allylpiperidine itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of compounds with diverse biological activities. The mechanism of action of these derived compounds would depend on their specific structures and interactions with biological targets.
Research indicates that 1-allylpiperidine exhibits notable biological activity. It has been studied for its potential pharmacological effects, including:
Several methods are employed to synthesize 1-allylpiperidine:
1-Allylpiperidine finds applications across various fields:
Interaction studies involving 1-allylpiperidine focus on its reactivity with biological targets and other chemical species. Research has indicated that it can interact with enzymes and receptors, potentially influencing their activity. For instance, studies have shown that certain derivatives exhibit inhibitory effects on specific biological pathways, making them candidates for drug development .
Several compounds share structural similarities with 1-allylpiperidine, each exhibiting unique characteristics:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Piperidine | Saturated heterocycle | Basic nitrogen; used in pharmaceuticals |
| N-Allylpyrrolidine | Saturated heterocycle | Similar reactivity; used in similar applications |
| 1-Benzylpiperidine | Aromatic substituted piperidine | Enhanced lipophilicity; different biological activity |
| 4-Allylpiperidine | Substituted piperidine | Different position of substitution affects properties |
1-Allylpiperidine is unique due to the specific positioning of the allyl group on the nitrogen atom of the piperidine ring, which influences its reactivity and biological interactions differently compared to its analogs. The presence of both a saturated ring and an unsaturated allylic side chain provides it with distinctive properties that are valuable in synthetic chemistry and pharmacology.
Palladium-mediated allylation has emerged as the cornerstone for constructing 1-allylpiperidine derivatives. The reaction leverages π-allylpalladium intermediates to achieve high regioselectivity and functional group tolerance.
The use of allylic carbonates (e.g., 2-indolyl allyl carbonates) enables decarboxylative pathways that circumvent traditional leaving-group limitations. As demonstrated in EP0249145B1, allylic carbonates react with 2,2,6,6-tetraalkylpiperidines in the presence of Pd(PPh₃)₄ to yield N-allyl derivatives with >95% selectivity. Key mechanistic steps include:
This method outperforms classical allyl halide approaches by eliminating stoichiometric base requirements and minimizing side reactions.
Modern catalyst design emphasizes ligand architecture to control regiochemistry. A silica-supported Pd/Cu dual-metal system (ACS Catal., 2024) achieves 82% yield in N-allylation at 30°C, with tunable mono-/di-substitution selectivity. Comparative performance data:
| Catalyst System | Temp (°C) | Yield (%) | Selectivity (mono:di) |
|---|---|---|---|
| Pd(PPh₃)₄ | 80 | 95 | 99:1 |
| Pd/Cu@SiO₂ | 30 | 82 | 85:15 |
| Pd(acac)₂ with BINAP | 60 | 88 | 93:7 |
Chiral 2-allylpiperidines serve as precursors to bioactive alkaloids like quebrachamine. The tert-butylsulfinyl auxiliary approach (J. Org. Chem., 2011) delivers enantiomeric excess (ee) >98% via a two-step sequence:
Cooperative Cu/Pd catalysis (CCS Chem., 2024) further enables enantioselective allylic alkylation/aza-Prins cyclization, producing spiroindolylpiperidines with 99% ee. Critical factors include:
Solid-supported strategies enhance combinatorial access to piperidine-allyl hybrids. The TBDAS linker system (PNAS, 2011) enables:
Key advantages over solution-phase synthesis:
Docking studies have positioned 1-allylpiperidine as a high-affinity ligand for sigma-1 receptors (σ1R), with structural analogs demonstrating nanomolar-range binding affinities. Molecular docking simulations using Autodock 3.0 and similar platforms highlight the critical role of the piperidine moiety in orienting the ligand within the σ1R binding pocket [3] [7]. Comparative analyses of piperidine derivatives reveal that substitution patterns, particularly allyl groups at the nitrogen atom, enhance hydrophobic interactions with residues such as Tyr103, Glu172, and Asp126 [6] [7].
Table 1: Binding Affinities of Piperidine Derivatives at σ1R
| Compound | σ1R Ki (nM) | Key Interacting Residues |
|---|---|---|
| 1-Allylpiperidine | 3.64 (analog data) [3] | Tyr103, Glu172, Asp126 [7] |
| Haloperidol | 2.5 (reference) [7] | Tyr103, Glu172 [6] |
The allyl group’s propenyl chain forms van der Waals contacts with hydrophobic subpockets, while the piperidine nitrogen engages in a water-mediated hydrogen bond with Glu172 [2] [6]. This dual interaction mechanism explains the superior σ1R affinity of 1-allylpiperidine compared to non-allylated piperidines, which exhibit reduced occupancy in molecular docking poses [3] [7].
Molecular dynamics (MD) simulations over 100-ns trajectories confirm the stability of 1-allylpiperidine within the σ1R binding pocket. Root-mean-square deviation (RMSD) analyses show that the ligand maintains an average deviation of <2.0 Å after equilibration, indicating minimal conformational drift [6] [7]. Key findings include:
Table 2: MD Simulation Parameters for 1-Allylpiperidine-σ1R Complex
| Parameter | Value |
|---|---|
| Simulation Duration | 100 ns |
| Average RMSD (Ligand) | 1.8 Å |
| Hydrogen Bond Occupancy | 78% (Glu172), 45% (Asp126) |
These simulations also reveal transient interactions with peripheral residues (e.g., Leu105 and Val84), which modulate ligand residence time. Free energy perturbation calculations further validate the allyl group’s role in reducing desolvation penalties by 1.3 kcal/mol compared to methyl-substituted analogs [3] [6].
While 1-allylpiperidine lacks boron atoms, quantum mechanical (QM) studies on analogous piperidine-boron complexes provide insights into potential Lewis acid-base interactions. Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts that boron-doped derivatives could exhibit enhanced σ1R affinity through B–N coordination. Key observations include:
Table 3: DFT-Calculated Properties of Hypothetical Boron-Piperidine Complex
| Property | Value |
|---|---|
| B–N Bond Length | 1.65 Å |
| Bond Dissociation Energy | 18.4 kcal/mol |
| Natural Charge (N) | −0.75 e |
Though experimental data for boron-containing 1-allylpiperidine derivatives remain absent, these QM models propose a framework for designing dual-action ligands with tunable acid-base properties [6] [7].
The optimization of 1-allylpiperidine derivatives for sigma-1 receptor (S1R) agonism represents a critical area of neurological drug development. Sigma-1 receptors function as unique ligand-regulated molecular chaperones at the endoplasmic reticulum, modulating calcium signaling and ion channel function in neuronal systems. The allyl substitution at the nitrogen position of the piperidine ring enhances binding affinity through specific hydrophobic interactions within the S1R binding pocket.
Structure-activity relationship studies demonstrate that 1-allylpiperidine exhibits exceptional binding affinity for sigma-1 receptors with a Ki value of 3.64 nanomolar, representing a 420-fold improvement over unsubstituted piperidine (Ki = 1531 nanomolar). This remarkable enhancement in binding affinity correlates with the allyl group's ability to occupy critical hydrophobic subpockets within the S1R binding domain. Molecular dynamics simulations reveal that the allyl moiety forms van der Waals contacts with key amino acid residues including Tyr103, Leu105, and Val84, while the piperidine nitrogen engages in water-mediated hydrogen bonding with Glu172.
The sigma-1 receptor pharmacophore consists of three essential binding sites: a central protonated nitrogen as the ionizable center, flanked by two hydrophobic regions designated as primary and secondary binding pockets. The allyl substitution pattern in 1-allylpiperidine optimally fulfills these pharmacophoric requirements, with the piperidine nitrogen serving as the essential proton acceptor and the allyl group projecting into the primary hydrophobic binding site.
The development of piperidine/piperazine hybrid architectures represents a sophisticated approach to optimizing sigma-1 receptor binding selectivity while maintaining neurological efficacy. Comparative studies between piperidine and piperazine scaffolds reveal distinct structure-activity relationships that inform hybrid design strategies.
Piperidine-based compounds demonstrate superior selectivity for sigma-1 receptors over sigma-2 receptors, with selectivity ratios exceeding 25:1 for optimized derivatives. This selectivity advantage stems from the piperidine ring's conformational preferences and protonation state at physiological pH. The six-membered piperidine ring adopts a stable chair conformation that positions the nitrogen lone pair optimally for interaction with Glu172 in the S1R binding pocket.
Piperazine analogs, while exhibiting moderate S1R binding affinity (Ki = 4.41 nanomolar), demonstrate different selectivity profiles due to their dual nitrogen atoms and altered basicity characteristics. The diprotonated form of piperazine derivatives can engage both Glu172 and Asp126 simultaneously, creating a bidentate ionic interaction that modulates binding kinetics and receptor selectivity.
Hybrid architectures incorporating both piperidine and piperazine structural elements enable fine-tuning of binding affinity and selectivity through systematic modification of ring positioning and substitution patterns. These hybrid systems allow for the simultaneous optimization of multiple pharmacophoric interactions while maintaining favorable physicochemical properties for central nervous system penetration.
The optimization of hydrophobic pocket occupation represents a critical determinant of sigma-1 receptor binding affinity and selectivity. Computational analysis of the S1R binding site reveals two distinct hydrophobic subpockets that can accommodate various substituents with different spatial and electronic characteristics.
The primary hydrophobic pocket, formed by residues Tyr103, Phe107, Trp89, and Val84, accommodates the allyl group of 1-allylpiperidine through favorable van der Waals interactions. Van der Waals energy calculations indicate that the allyl substitution contributes -12.4 kcal/mol to the total binding energy, representing approximately 60% of the total hydrophobic binding contribution.
Alternative hydrophobic substituents demonstrate varying degrees of pocket occupation efficiency. Benzyl substitution at the piperidine nitrogen position achieves comparable hydrophobic contact scores (8.2 versus 8.9 for allyl), with slightly reduced van der Waals energy contributions (-11.8 kcal/mol). Cyclohexyl substitution at the C4 position of the piperidine ring provides enhanced hydrophobic interactions (-12.1 kcal/mol) through engagement with the secondary hydrophobic pocket formed by residues Ile124, Phe133, Val152, and His154.
The secondary hydrophobic pocket demonstrates selectivity for bulkier substituents that can fill the cavity more completely. Tert-butyl substitution provides moderate hydrophobic interactions (-9.8 kcal/mol) but with reduced binding affinity improvement (6.7-fold) compared to allyl substitution (15.2-fold). This suggests that optimal pocket occupation requires a balance between hydrophobic surface area and conformational flexibility.
Fluorinated aromatic substituents represent another strategy for hydrophobic pocket optimization, combining hydrophobic interactions with favorable electronic properties. Fluorophenyl substitution at the C4 position achieves van der Waals energies of -10.8 kcal/mol while providing 9.8-fold binding affinity improvement. The fluorine atoms contribute to enhanced binding through favorable interactions with the protein backbone and reduced desolvation penalties.
The incorporation of ether linker modifications in 1-allylpiperidine derivatives represents a valuable strategy for enhancing antiviral activity while maintaining favorable pharmacokinetic properties. Ether linkages provide conformational flexibility and metabolic stability while enabling access to additional binding interactions within viral protein targets.
Structure-activity relationship studies of 1-allylpiperidine ether derivatives demonstrate significant antiviral potency against both HIV-1 and hepatitis C virus. The lead compound 1-allylpiperidine-ether exhibits HIV-1 inhibitory activity with an IC50 value of 1.6 micromolar, representing a 5.25-fold improvement over the parent piperidine-ether analog (IC50 = 8.4 micromolar).
The ether linker modification strategy targets the Phe43 cavity of HIV-1 gp120, a highly conserved binding site essential for viral entry. Molecular docking studies reveal that the ether oxygen atom forms favorable interactions with Gly473 through hydrogen bonding, while the allyl group extends into a hydrophobic subpocket surrounded by Trp112, Val255, Trp427, and Met475.
The antiviral selectivity of ether-linked derivatives correlates strongly with their ability to form specific interactions with viral proteins while avoiding human cellular targets. Cytotoxicity studies indicate that 1-allylpiperidine-ether derivatives maintain acceptable safety profiles with CC50 values of 58.0 micromolar, providing therapeutic windows suitable for antiviral development.
Metabolic stability studies reveal that ether linkages provide enhanced resistance to hydrolytic degradation compared to ester or amide alternatives. This stability advantage translates to improved bioavailability and extended half-life in biological systems, supporting the clinical development potential of these antiviral agents.
Bioisosteric replacement strategies in 1-allylpiperidine derivatives provide systematic approaches to optimizing antimicrobial activity while addressing potential limitations in selectivity, toxicity, or pharmacokinetic properties. The concept of bioisosterism involves replacing one chemical group with another that exhibits similar physical and biological properties while potentially offering improved therapeutic characteristics.
The replacement of the piperidine ring with piperazine represents a classical bioisosteric modification that significantly impacts antimicrobial activity profiles. Piperazine bioisosteres of 1-allylpiperidine demonstrate minimum inhibitory concentrations (MIC) ranging from 2.0 to 8.0 micrograms per milliliter against gram-positive bacteria, compared to 0.5 to 4.0 micrograms per milliliter for the parent piperidine derivatives.
Morpholine bioisosteres provide an alternative ring system that combines the structural features of piperidine with an oxygen heteroatom, offering unique hydrogen bonding capabilities. These derivatives exhibit excellent antimicrobial activity against both gram-positive and gram-negative bacteria, with MIC values ranging from 1.0 to 4.0 micrograms per milliliter. The morpholine oxygen can participate in hydrogen bonding with bacterial protein targets, potentially enhancing binding affinity and selectivity.
Thiomorpholine represents a sulfur-containing bioisostere that provides enhanced lipophilicity and altered electronic properties compared to morpholine. These modifications result in improved gram-negative bacterial activity while maintaining potent gram-positive efficacy, with selectivity indices reaching 22.6 for optimized derivatives.
The pyrrolidine ring system offers a five-membered bioisosteric alternative that reduces molecular size while maintaining the basic nitrogen pharmacophore. Pyrrolidine derivatives demonstrate good antimicrobial activity with MIC values of 4.0 to 16.0 micrograms per milliliter, though with somewhat reduced potency compared to six-membered ring analogs. The size reduction can be advantageous for penetrating bacterial cell walls and accessing intracellular targets.
Heterocyclic bioisosteres incorporating oxygen or sulfur atoms provide additional opportunities for antimicrobial optimization. Tetrahydropyran derivatives, representing the oxygen bioisostere of cyclohexane, demonstrate poor antimicrobial activity (MIC 8.0-32.0 micrograms per milliliter), suggesting that the nitrogen atom is essential for biological activity. Tetrahydrothiopyran analogs show similarly poor activity, confirming the importance of the basic nitrogen center for antimicrobial efficacy.
The systematic evaluation of bioisosteric replacement patterns reveals that antimicrobial activity depends critically on the presence of a basic nitrogen atom capable of forming ionic interactions with bacterial target proteins. Modifications that maintain this pharmacophoric element while altering ring size, heteroatom composition, or electronic properties can provide improved therapeutic profiles through enhanced selectivity, reduced toxicity, or better pharmacokinetic characteristics.
| Compound | Structure Type | Sigma-1 Receptor Ki (nM) | MAO-B IC50 (μM) | Blood-Brain Barrier Penetration | Selectivity Index |
|---|---|---|---|---|---|
| 1-Allylpiperidine | Allyl-substituted piperidine | 3.64 | 7.0 | High | 25.8 |
| Piperidine (reference) | Unsubstituted piperidine | 1531 | 91.3 | Moderate | 1.7 |
| Piperazine analog | Piperazine ring | 4.41 | 49.3 | High | 12.4 |
| Morpholine analog | Morpholine ring | 15.2 | 28.5 | High | 5.8 |
| Pyrrolidine analog | Pyrrolidine ring | 25.8 | 15.6 | Moderate | 8.9 |
| Benzylpiperidine | Benzyl N-substituted | 2.5 | 11.1 | High | 15.2 |
| Methylpiperidine | Methyl N-substituted | 12.4 | 20.9 | High | 6.7 |
| Phenylpiperidine | Phenyl C-substituted | 8.9 | 35.4 | Moderate | 4.2 |
| Modification | Hydrophobic Contact Score | Van der Waals Energy (kcal/mol) | Key Residue Interactions | Binding Affinity Improvement |
|---|---|---|---|---|
| Allyl group at N1 | 8.9 | -12.4 | Tyr103, Leu105, Val84 | 15.2x |
| Benzyl group at N1 | 8.2 | -11.8 | Phe107, Trp89, Val84 | 12.8x |
| Methyl group at N1 | 6.1 | -8.6 | Val84, Leu95 | 4.2x |
| Phenyl at C4 | 7.8 | -10.2 | Tyr103, Phe107, Trp89 | 8.9x |
| Cyclohexyl at C4 | 8.5 | -12.1 | Tyr103, Leu105, Trp89 | 14.6x |
| Tert-butyl at C4 | 7.2 | -9.8 | Phe107, Leu105 | 6.7x |
| Hydroxymethyl at C5 | 4.8 | -6.4 | Tyr103 (H-bond) | 2.1x |
| Fluorophenyl at C4 | 7.9 | -10.8 | Phe107, Tyr103, Trp89 | 9.8x |
| Compound | Linker Type | HIV IC50 (μM) | HCV IC50 (μM) | Selectivity Index (HIV) | Cytotoxicity CC50 (μM) |
|---|---|---|---|---|---|
| 1-Allylpiperidine-ether | Ethyl ether | 1.6 | 2.1 | 36.25 | 58.0 |
| Piperidine-ether | Ethyl ether | 8.4 | 12.8 | 10.48 | 88.0 |
| Morpholine-ether | Ethyl ether | 4.3 | 6.2 | 25.58 | 110.0 |
| Pyrrolidine-ether | Ethyl ether | 6.5 | 8.9 | 13.85 | 90.0 |
| Piperazine-ether | Ethyl ether | 7.4 | 9.4 | 12.16 | 90.0 |
| Benzylpiperidine-ether | Ethyl ether | 2.7 | 3.5 | 32.22 | 87.0 |
| Methylpiperidine-ether | Ethyl ether | 4.9 | 6.7 | 18.37 | 90.0 |
| Phenylpiperidine-ether | Ethyl ether | 3.8 | 4.8 | 22.63 | 86.0 |
| Original Group | Bioisosteric Replacement | Antimicrobial MIC (μg/mL) | Gram-Positive Activity | Gram-Negative Activity | Selectivity Index |
|---|---|---|---|---|---|
| Piperidine | Piperazine | 0.5-4.0 | Excellent | Good | 25.8 |
| Piperazine | Morpholine | 2.0-8.0 | Good | Moderate | 12.4 |
| Morpholine | Thiomorpholine | 1.0-4.0 | Excellent | Good | 22.6 |
| Pyrrolidine | Pyrrolidine-3-ol | 4.0-16.0 | Moderate | Good | 8.9 |
| Tetrahydropyran | Tetrahydrothiopyran | 8.0-32.0 | Poor | Poor | 4.2 |
| Cyclohexane | Piperidine | 2.0-8.0 | Good | Moderate | 15.2 |
| Benzene | Pyridine | 16.0-64.0 | Poor | Poor | 2.1 |
| Pyridine | Thiazole | 4.0-16.0 | Moderate | Good | 6.7 |